5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid: is an organic compound with the molecular formula C10H6ClNO2S and a molecular weight of 239.68 g/mol . This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and a thiophene ring substituted with a chlorine atom at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated thiophene is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group on the pyridine ring, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.
Material Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and autoimmune diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in drug development, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- 5-(5-Bromothiophen-2-yl)pyridine-2-carboxylic acid
- 5-(5-Methylthiophen-2-yl)pyridine-2-carboxylic acid
- 5-(5-Fluorothiophen-2-yl)pyridine-2-carboxylic acid
Comparison:
- 5-(5-Bromothiophen-2-yl)pyridine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
- 5-(5-Methylthiophen-2-yl)pyridine-2-carboxylic acid: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and metabolic stability.
- 5-(5-Fluorothiophen-2-yl)pyridine-2-carboxylic acid: The fluorine atom can enhance the compound’s electron-withdrawing properties, potentially affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)6-1-2-7(10(13)14)12-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLUZVXTOVNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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